Cas no 150907-43-0 (3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester)
![3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester structure](https://www.kuujia.com/scimg/cas/150907-43-0x500.png)
150907-43-0 structure
Product name:3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester
3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester
- ethyl 4-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]-4-oxobutanoate
- 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline
- 3-Quinolinebutanoic acid, 8-methoxy-4-((2-methylphenyl)amino)-gamma-oxo-, ethyl ester
- CP 113411
- ethyl 4-{8-methoxy-4-[(2-methylphenyl)amino]quinolin-3-yl}-4-oxobutanoate
- CP-113,411
- 150907-43-0
- 3-(3-ethoxycarbonylpropionyl)-8-methoxy-4-(2-methylphenylamino)-quinoline
- CP 113,411
- SCHEMBL9318536
- CHEMBL95060
- DTXSID40164650
- HPXFYCXZUAIFJM-UHFFFAOYSA-N
- 3-(3-ethoxycarbonylpropionyl)-8-methoxy-4-(2-methylphenylamino)quinoline
- Ethyl 4-(8-methoxy-4-(o-tolylamino)quinolin-3-yl)-4-oxobutanoate
- CP-113411
-
- Inchi: InChI=1S/C23H24N2O4/c1-4-29-21(27)13-12-19(26)17-14-24-23-16(9-7-11-20(23)28-3)22(17)25-18-10-6-5-8-15(18)2/h5-11,14H,4,12-13H2,1-3H3,(H,24,25)
- InChI Key: HPXFYCXZUAIFJM-UHFFFAOYSA-N
- SMILES: CCOC(CCC(C1=CN=C2C(=CC=CC2=C1NC1=CC=CC=C1C)OC)=O)=O
Computed Properties
- Exact Mass: 392.17372
- Monoisotopic Mass: 392.174
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 9
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.5Ų
- XLogP3: 4.4
Experimental Properties
- Density: 1.21
- Boiling Point: 544°Cat760mmHg
- Flash Point: 282.8°C
- Refractive Index: 1.616
- PSA: 77.52
3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester Related Literature
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
2. Back matter
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
150907-43-0 (3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester) Related Products
- 1157064-21-5((3-methylbutan-2-yl)(1,2,3-thiadiazol-4-yl)methylamine)
- 2160116-25-4(3-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-amine)
- 474490-71-6(3-{4-[benzyl(ethyl)amino]phenyl}-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide)
- 1005300-59-3(N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide)
- 1780560-91-9(2-ethyl-3-methyl-2H-indazol-5-amine)
- 1805568-79-9(3-Bromo-4-methoxypyridine-2-sulfonyl chloride)
- 941963-34-4(N-(2-methylquinolin-4-yl)-N'-(pyridin-3-yl)methylethanediamide)
- 1384264-61-2(1-(1-benzylcyclobutyl)methanamine hydrochloride)
- 1806284-60-5(2-Bromo-1-(3-(bromomethyl)-4-iodophenyl)propan-1-one)
- 887973-68-4(5-(2-Bromophenyl)pyridine-3-carbaldehyde)
Recommended suppliers
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent
